GlyT1 Inhibitory Potency in Human JAR Cells
In a direct head-to-head comparison scenario, the target compound demonstrates an IC50 of 57 nM for the inhibition of glycine transporter-1B in human JAR cells, as measured by [14C]glycine uptake. This value serves as its primary potency benchmark. In contrast, its activity against the related GlyT2 transporter is minimal, with an IC50 of 75,000 nM, indicating functional selectivity [1]. While other GlyT1 inhibitors like Bitopertin (RG1678) have reported IC50s in a similar range (approximately 25 nM), a direct side-by-side assay with this compound has not been published, limiting the comparison to a cross-study level.
| Evidence Dimension | GlyT1 inhibitory potency vs. GlyT2 selectivity |
|---|---|
| Target Compound Data | GlyT1 IC50 = 57 nM; GlyT2 IC50 = 75,000 nM |
| Comparator Or Baseline | Bitopertin (RG1678): GlyT1 IC50 ≈ 25 nM (literature reference, not a direct comparison) |
| Quantified Difference | Target compound is ~2-fold less potent on GlyT1 than Bitopertin in separate assays; Selectivity ratio is ~1300-fold for GlyT1 over GlyT2. |
| Conditions | GlyT1 assay: Human JAR cells, [14C]glycine uptake, 10 min preincubation. GlyT2 assay: Human GlyT2 expressed in HEK293 cells, [14C]glycine uptake. |
Why This Matters
The defined potency and selectivity profile allows researchers to select this compound over a pan-transporter inhibitor, reducing the experimental noise from GlyT2-related effects in systems where GlyT1-specific modulation is the goal.
- [1] BindingDB BDBM50533751. Assay data for GlyT1 and GlyT2 inhibition. Accessed via BindingDB. View Source
